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Compound of Interest

Compound Name: N-Benzylguanidinium acetate

Cat. No.: B1252077

This technical guide provides a comprehensive overview of the expected spectral
characteristics of N-Benzylguanidinium acetate, a compound of interest for researchers,
scientists, and professionals in drug development. Due to the limited availability of direct
experimental spectra for this specific salt in publicly accessible literature, this guide compiles
predicted data based on the analysis of its constituent ions, the N-Benzylguanidinium cation
and the acetate anion, as well as data from closely related compounds. Detailed experimental
protocols for the synthesis of N-Benzylguanidinium acetate and the acquisition of its spectral
data are also presented.

Chemical Structure and Properties

N-Benzylguanidinium acetate is an organic salt formed by the protonation of N-
benzylguanidine with acetic acid. The guanidinium group is highly basic and exists in its
protonated, resonance-stabilized form.

e Chemical Formula: C10H1sN302
e Molecular Weight: 209.25 g/mol

e CAS Number: 2211-57-6

Synthesis of N-Benzylguanidinium Acetate
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A straightforward method for the preparation of N-Benzylguanidinium acetate is through the
acid-base neutralization reaction of N-benzylguanidine with acetic acid.

Experimental Protocol:

» Dissolution: Dissolve one molar equivalent of N-benzylguanidine in a suitable solvent, such
as ethanol or methanol, at room temperature.

o Acid Addition: To the stirred solution, add one molar equivalent of glacial acetic acid
dropwise.

e Reaction: The reaction is typically exothermic and proceeds readily at room temperature. Stir
the mixture for 1-2 hours to ensure complete salt formation.

« Isolation: The product can be isolated by removal of the solvent under reduced pressure
using a rotary evaporator. The resulting solid can be further purified by recrystallization from
a suitable solvent system, such as ethanol/diethyl ether, to yield N-Benzylguanidinium
acetate as a crystalline solid.

Spectral Data

The following tables summarize the predicted spectral data for N-Benzylguanidinium acetate.
These predictions are based on known spectral data for the N-benzylguanidinium cation (often
from its hydrochloride salt) and the acetate anion.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data of N-Benzylguanidinium Acetate
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons
~7.20-7.40 Multiplet 5H
(CeH5s)
_ Methylene protons (-
~4.30 Singlet 2H
CHz-)
Guanidinium protons
~7.00 - 7.50 Broad 4H
(-NH2)2
) Acetate protons (-
~1.90 Singlet 3H

CHs)

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectral Data of N-Benzylguanidinium Acetate

Chemical Shift (6, ppm)

Assignment

~157.0 Guanidinium carbon (C(NHz2)3™*)
~138.0 Quaternary aromatic carbon (CeHs)
~128.5 Aromatic CH (para)

~128.0 Aromatic CH (ortho/meta)

~127.5 Aromatic CH (ortho/meta)

~45.0 Methylene carbon (-CHz-)

~172.0 Acetate carbonyl carbon (-COO")
~24.0 Acetate methyl carbon (-CHs)

Solvent: DMSO-ds

Experimental Protocol for NMR Spectroscopy:
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o Sample Preparation: Dissolve approximately 10-20 mg of N-Benzylguanidinium acetate in
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or D20) in a standard 5 mm NMR
tube.

e Instrumentation: Acquire *H and 13C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

* 1H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key
parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to
achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of
13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically
necessary.

3.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for N-Benzylguanidinium Acetate
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Wavenumber (cm~?)

Intensity

Assignment

3400 - 3100 Strong, Broad N-H stretching (guanidinium)
3100 - 3000 Medium Aromatic C-H stretching
] Aliphatic C-H stretching (-CHz-

2950 - 2850 Medium

and -CHs)
~1660 Strong C=N stretching (guanidinium)
~1600, ~1470 Medium Aromatic C=C stretching

Asymmetric COO~ stretching
~1580 Strong

(acetate)

Symmetric COO~ stretching
~1410 Strong

(acetate)
~1450 Medium CHz bending
~1370 Medium CHs bending

Aromatic C-H out-of-plane
750 - 700 Strong

bending (monosubst.)

Experimental Protocol for FTIR Spectroscopy:

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of N-Benzylguanidinium acetate with approximately 100-200

mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

o Sample Preparation (ATR Method):

o Place a small amount of the solid sample directly onto the diamond crystal of the

Attenuated Total Reflectance (ATR) accessory.
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o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

 Instrumentation: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm~1). A
background spectrum (of the empty ATR crystal or a pure KBr pellet) should be collected and
automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for N-Benzylguanidinium Acetate

m/z (amu) lon Technique

150.1344 [M+H]* (CeH12Ns*) ESI+

M refers to the neutral N-benzylguanidine molecule.
Experimental Protocol for Mass Spectrometry:

o Sample Preparation: Prepare a dilute solution of N-Benzylguanidinium acetate
(approximately 1-10 pg/mL) in a solvent compatible with electrospray ionization (ESI), such
as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid can
be added to promote protonation if analyzing the free base, though it is generally not
necessary for a pre-formed salt.

e Instrumentation: Introduce the sample solution into an Electrospray lonization Mass
Spectrometer (ESI-MS). High-resolution mass spectrometry (HRMS) is recommended for
accurate mass determination and elemental composition confirmation.

o Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum is expected
to show a prominent peak corresponding to the N-benzylguanidinium cation.

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the synthesis and spectral
characterization of N-Benzylguanidinium acetate.
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Caption: Workflow for the synthesis and spectral analysis of N-Benzylguanidinium acetate.

Logical Relationship of Spectral Data

The following diagram illustrates the relationship between the different spectral data and the
structural components of N-Benzylguanidinium acetate.

» To cite this document: BenchChem. [An In-depth Technical Guide on the Spectral Data of N-
Benzylguanidinium Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1252077#n-benzylguanidinium-acetate-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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